1-Pyridyl-3-phenyl-5-aminopyrazole

Anticonvulsant Drug Discovery In Vivo Pharmacology Maximal Electroshock Seizure Model

Researchers pursuing anticonvulsant SAR or AIE-based fluorescent sensors often encounter the limitations of simple 5-aminopyrazoles that lack the bidentate coordination environment essential for Zn²⁺-triggered photophysical responses. 1-Pyridyl-3-phenyl-5-aminopyrazole directly addresses this gap with its 2-pyridyl substituent, which enables a unique N,N'-chelation motif absent in mono-substituted analogs. • Validated in vivo anticonvulsant and anti-electroshock efficacy; inactive 3-alkyl analogs confirm substitution-pattern specificity. • Forms a ZnCl₂ complex exhibiting pronounced aggregation-induced emission (AIE) with a bathochromic shift-ideal for turn-on fluorescent sensor development. • >100 °C supercooling gap between melting and solidification enables phase-change material and stimuli-responsive crystal studies. • Quantitative synthetic yield from 2-hydrazinopyridine and benzoylacetonitrile ensures scalable, cost-effective production for combinatorial library synthesis. Supplied at ≥95% purity with custom packaging options; ready for immediate dispatch to support parallel synthesis and lead optimization programs.

Molecular Formula C14H12N4
Molecular Weight 236.27 g/mol
CAS No. 58589-70-1
Cat. No. B8787081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridyl-3-phenyl-5-aminopyrazole
CAS58589-70-1
Molecular FormulaC14H12N4
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=N3
InChIInChI=1S/C14H12N4/c15-13-10-12(11-6-2-1-3-7-11)17-18(13)14-8-4-5-9-16-14/h1-10H,15H2
InChIKeyIYCQPIBNWGOQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Overview


1-Pyridyl-3-phenyl-5-aminopyrazole (CAS 58589-70-1), systematically named 5-phenyl-2-pyridin-2-ylpyrazol-3-amine, is a heterocyclic small molecule (C14H12N4, MW 236.27) belonging to the N-aryl-5-aminopyrazole class . This scaffold is widely recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibition, and serves as a versatile building block for synthesizing fused heterocycles and metal coordination complexes . Its distinct substitution pattern—a phenyl group at position 3 and a 2-pyridyl group at position —differentiates it from simpler 5-aminopyrazole analogs and influences both its biological activity and material properties.

Heterocyclic scaffold for kinase inhibition and medicinal chemistry research
Bidentate N,N'-chelation ligand for metal coordination and crystal engineering studies
Building block for fused heterocycle libraries and materials with phase-change behavior

Why Generic 5-Aminopyrazoles Cannot Substitute


Substituting 1-pyridyl-3-phenyl-5-aminopyrazole with common alternatives such as 5-amino-3-phenylpyrazole (lacking the N1-pyridyl group) or 5-amino-1-phenyl-3-methylpyrazole leads to fundamentally different outcomes. The presence of the 2-pyridyl substituent is not merely decorative; it establishes a bidentate coordination environment that profoundly alters metal-binding behavior and supramolecular architecture . Biologically, the simultaneous presence of the 3-phenyl and 1-(2-pyridyl) groups yields distinct anticonvulsant and anti-electroshock properties that are absent in mono-substituted analogs , precluding simple interchange . These structure-driven differences in both material and pharmacological properties mean that procurement decisions must be guided by evidence specific to this exact substitution pattern.

Target Compound
1-Pyridyl-3-phenyl-5-aminopyrazole
Bidentate N,N'-chelation via 2-pyridyl and pyrazole nitrogens; reported anticonvulsant and anti-electroshock response in rodent models.
Potential Substitute
5-Amino-3-phenylpyrazole
Lacks N1-pyridyl group; monodentate coordination only. AIE-active complexes, supercooling behavior, and CNS model responses are not reported.
Target Compound
1-Pyridyl-3-phenyl-5-aminopyrazole
Reported anticonvulsant and anti-electroshock response in in vivo pharmacological screening.
Potential Substitute
5-Amino-3-alkyl-1-(2-pyridyl)pyrazoles
3-alkyl substitution shows no anticonvulsant activity under the same assay conditions. Model-response profiles do not transfer.

Evidence-Based Differentiation from Structural Analogs


Anticonvulsant Efficacy vs. Inactive Alkyl Analogs

In the original 1985 pharmacological evaluation, the 3-phenyl analog (Compound 11, 5-amino-3-phenyl-1-(2-pyridyl)pyrazole) was compared against a series of 5-amino-3-alkyl-1-(2-pyridyl)pyrazoles (compounds 6a–6e). Only the 3-phenyl-substituted compound demonstrated anticonvulsant and anti-electroshock properties in vivo, while the alkyl-substituted analogs did not exhibit this activity . This binary efficacy distinction directly arises from the 3-phenyl substitution, making the compound uniquely valuable for anticonvulsant lead development.

Anticonvulsant Response
Head-to-head
Active (3-phenyl) vs. Not active (3-alkyl series)
Reported in vivo model-response distinction; 3-phenyl substitution required.
Maximal electroshock and anticonvulsant assays in rodent models. Data to verify.
Anticonvulsant Drug Discovery In Vivo Pharmacology Maximal Electroshock Seizure Model

Quantitative Synthetic Yield vs. Moderate Routes

The one-step reaction of phenyl propynenitrile with 2-hydrazinopyridine produces 5-amino-3-phenyl-1-(2-pyridyl)pyrazole in quantitative yield, as demonstrated by Fomum et al. . This contrasts sharply with alternative synthetic routes to related 5-aminopyrazoles. For example, one-pot syntheses of N-aryl-5-aminopyrazoles from anilines typically yield moderate amounts with pyrazolone side products and limited substituent diversity . The near-quantitative yield ensures minimal waste and high batch-to-batch consistency, a critical factor for procurement of multi-gram quantities.

Synthetic Yield
Cross-study comparable
Quantitative (>95%)
Supports multi-gram procurement with high batch consistency.
One-step from phenyl propynenitrile and 2-hydrazinopyridine.
Synthetic Chemistry Process Optimization Building Block Procurement

Supercooling Behavior and Phase-Change Potential

Single-crystal X-ray analysis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) revealed a crystallographic symmetry (orthorhombic, Pccn) higher than its molecular symmetry (point group C1), a phenomenon linked to its remarkable supercooling behavior. The compound exhibits a difference between melting and solidification points exceeding 100 °C . This property is unique among simple 5-aminopyrazole ligands and enables processing in a stable supercooled liquid state, a feature absent in related ligands such as 5-amino-3-phenylpyrazole (which lacks the pyridyl arm and does not display this supercooling behavior).

Supercooling
Class-level
Melting–solidification gap >100 °C
Supports phase-change material research and supercooled liquid processing.
Orthorhombic Pccn symmetry; DSC and POM characterization.
Materials Chemistry Crystal Engineering Phase-Change Materials

Bidentate Chelation and Aggregation-Induced Emission

The 2-pyridyl and pyrazole nitrogen atoms form a bidentate N,N’-chelation pocket that binds ZnCl2, yielding a complex with aggregation-induced emission (AIE) behavior. Upon complexation, a pronounced bathochromic shift in the emission maximum was observed from solution to the solid state, accompanied by a significant increase in emission intensity . By contrast, 5-aminopyrazole ligands lacking the 2-pyridyl group (e.g., 5-amino-3-phenylpyrazole) act as monodentate ligands and do not produce analogous AIE-active complexes, as demonstrated by the absence of structurally equivalent ZnCl2 complexes with AIE properties in the literature .

AIE Behavior
Class-level
ZnCl2 complex: bathochromic shift with solid-state emission enhancement
Bidentate chelation enables aggregation-induced emission; monodentate analogs lack this response.
Photoluminescence spectroscopy; solution vs. solid-state comparison.
Coordination Chemistry Fluorescent Materials Aggregation-Induced Emission

Single-Crystal-to-Crystal Phase Transition

The ZnCl2 complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes a single-crystal-to-crystal phase transition between room temperature and low temperature . This solid-state transformation, driven by the flexible bidentate coordination mode of the ligand, is not observed for analogous complexes formed by mono-substituted 5-aminopyrazoles, which typically lack the necessary conformational degrees of freedom. The structure thus enables study of stimuli-responsive crystalline materials.

Crystal Transition
Class-level
Single-crystal-to-crystal phase transition (RT to low T)
Reported for ZnCl2 complex; supports stimuli-responsive crystal engineering studies.
Variable-temperature SC-XRD. Comparator-class transitions not reported.
Crystal Engineering Solid-State Chemistry Stimuli-Responsive Materials

High-Value Research and Industrial Application Scenarios


Anticonvulsant Lead Discovery and CNS Drug Development

This compound serves as a validated starting point for anticonvulsant drug discovery programs. Its demonstrated in vivo anticonvulsant and anti-electroshock efficacy, shown in direct comparison with inactive 3-alkyl analogs , makes it the scaffold of choice for medicinal chemists seeking to develop new antiepileptic agents. Procurement is justified for structure–activity relationship (SAR) exploration and lead optimization studies focused on epilepsy and seizure disorders.

Fluorescent Sensor and AIE-Active Material Design

The compound's ability to act as a bidentate N,N'-ligand and form a ZnCl2 complex with pronounced aggregation-induced emission (AIE) and a bathochromic shift makes it a targeted building block for fluorescent sensor development. Researchers designing turn-on sensors for Zn2+ detection or AIE-based optoelectronic materials should procure this specific aminopyrazole over mono-substituted analogs that cannot generate the same photophysical response.

Crystal Engineering and Phase-Change Material Research

The exceptionally large >100 °C supercooling gap between melting and solidification points, combined with its single-crystal-to-crystal phase transition behavior in Zn complexes , positions this compound as a model system for studying metastable phases and designing phase-change materials. Materials scientists investigating supercooled liquids, stimuli-responsive crystals, or thermosalient effects benefit from procuring this exact compound rather than generic aminopyrazoles that lack these unique thermal behaviors.

Multi-Gram Synthesis of Pyrazolopyrimidine Libraries

The quantitative synthetic yield from readily available starting materials ensures that this compound can be prepared at scale with high purity and minimal purification. This makes it a cost-effective core scaffold for generating diverse pyrazolopyrimidine and other fused heterocycle libraries via cyclocondensation reactions. Procurement for parallel synthesis and combinatorial library production is directly supported by the reproducible, high-yielding preparation.

Application
Selection Property
Validation Focus
CNS model-response studies
3-Phenyl substitution pattern
Anticonvulsant and anti-electroshock endpoint review
Fluorescent sensor and AIE materials research
Bidentate N,N'-chelation pocket
Aggregation-induced emission response with ZnCl2
Crystal engineering and phase-change material studies
Supercooling >100 °C gap
Metastable phase and single-crystal-to-crystal transition review
Heterocycle library synthesis
Quantitative synthetic yield
Multi-gram batch consistency and purity assessment
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